N,N'-双(5-苯甲酰-1H,-苯并咪唑-2-基)脲

描述

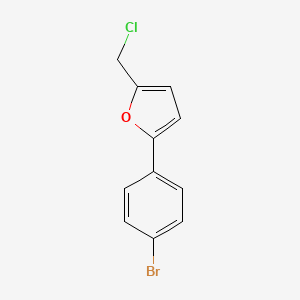

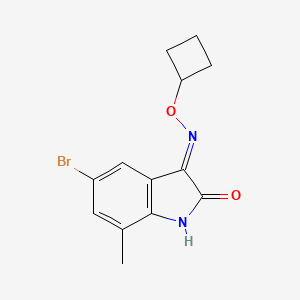

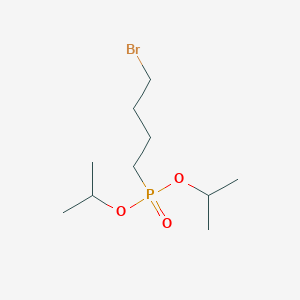

N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea is a chemical compound with the molecular formula C29H20N6O3 . It has an average mass of 500.508 Da and a monoisotopic mass of 500.159698 Da . This compound is also known by its IUPAC name, 1-(5-Benzoyl-1H-benzimidazol-2-yl)-3-(6-benzoyl-1H-benzimidazol-2-yl)urea . It is a novel quadrupole hydrogen bond array, useful in molecular recognition studies and thus has potential for pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea consists of two benzimidazole rings each attached to a benzoyl group, and these are connected through a urea linkage . The canonical SMILES representation of this compound is C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 .Physical And Chemical Properties Analysis

N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea has a molecular formula of C29H20N6O3, an average mass of 500.508 Da, and a monoisotopic mass of 500.159698 Da . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases.科学研究应用

合成和结构研究

- 已经开发出双(芳基羰基氨基-1H-苯并咪唑-5-基)醚(与 N,N'-双(5-苯甲酰-1H,-苯并咪唑-2-基)脲相关的化合物)的化学合成方法,使用取代的苯甲酰氯和氰化钠 (Pilyugin 等,2006)。

- 类似的合成方法也适用于生产双(2-芳基羰基氨基-1H-苯并咪唑-5-基)砜,突出了这种化学方法的多功能性 (Pilyugin 等,2008)。

- 2,6-双(2-苯并咪唑基)吡啶,类似于双苯并咪唑结构,已被探索作为尿素识别受体,展示了在化学和生物识别应用中的潜力 (Chetia & Iyer, 2006)。

作用机制

Target of Action

The primary targets of Mebendazole Impurity G are believed to be microtubules . Microtubules play a crucial role in maintaining the structure of cells and are involved in various cellular processes, including cell division and intracellular transport .

Mode of Action

Mebendazole Impurity G interacts with its targets by inhibiting the polymerization of tubulin , which results in the loss of cytoplasmic microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation, apoptosis, invasion/migration, and by increasing the sensitivity of glioma cells to conventional chemotherapy or radiotherapy .

Pharmacokinetics

It is known that mebendazole, the parent compound, is used at doses up to 4 g/day to target a serum concentration of 300 ng/ml .

Result of Action

The molecular and cellular effects of Mebendazole Impurity G’s action include the induction of cell cycle arrest and apoptosis . These effects can lead to the inhibition of tumor growth and potentially contribute to the compound’s anti-tumor activity .

Action Environment

The action of Mebendazole Impurity G can be influenced by various environmental factors. For instance, the polymorphic form C of Mebendazole is stable between room temperature and ±180 °C . When subjected to heating above 200 °c, the conversion to a more stable form (form a) occurs . This suggests that the stability and efficacy of Mebendazole Impurity G could also be influenced by temperature and other environmental conditions.

属性

IUPAC Name |

1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N6O3/c36-25(17-7-3-1-4-8-17)19-11-13-21-23(15-19)32-27(30-21)34-29(38)35-28-31-22-14-12-20(16-24(22)33-28)26(37)18-9-5-2-6-10-18/h1-16H,(H4,30,31,32,33,34,35,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJRIAUJDRRABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3182673.png)

![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)

![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)

![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)

![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)